molecular formula C9H18N6O2 B14393972 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide CAS No. 90124-81-5

2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide

Cat. No.: B14393972
CAS No.: 90124-81-5
M. Wt: 242.28 g/mol
InChI Key: DDMBJBYIAQTMGB-UHFFFAOYSA-N
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Description

2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazine carboxamide group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require a high boiling point solvent, such as ethylene glycol, to achieve the necessary temperatures for the reaction to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. The reaction conditions often involve high temperatures and the use of solvents like ethylene glycol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxamide derivatives, while reduction reactions may produce simpler hydrazine compounds.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s reactivity makes it a candidate for studying enzyme interactions and other biological processes.

    Medicine: Its potential biological activity suggests it could be explored for therapeutic applications.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide involves its interaction with various molecular targets. The hydrazine group can form hydrazones with aldehydes and ketones, which can then undergo further reactions. This compound may also interact with enzymes and proteins, potentially inhibiting their activity through the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is unique due to its complex structure and the presence of multiple reactive sites

Properties

CAS No.

90124-81-5

Molecular Formula

C9H18N6O2

Molecular Weight

242.28 g/mol

IUPAC Name

[[4-(carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]amino]urea

InChI

InChI=1S/C9H18N6O2/c1-3-7(5-13-15-9(11)17)6(2)4-12-14-8(10)16/h4-7H,3H2,1-2H3,(H3,10,14,16)(H3,11,15,17)

InChI Key

DDMBJBYIAQTMGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C=NNC(=O)N)C(C)C=NNC(=O)N

Origin of Product

United States

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